Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
Description
Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is a brominated aromatic ester featuring a 2-methylbenzyl ether substituent at the 4-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine atom and sterically hindered benzyloxy group.
Properties
IUPAC Name |
methyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-5-3-4-6-13(11)10-20-15-8-7-12(9-14(15)17)16(18)19-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBIPGGNSTWWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves a multi-step process. The reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step, and a base such as potassium carbonate (K2CO3) for the etherification step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Etherification: K2CO3
Oxidation: KMnO4
Reduction: LiAlH4
Major Products Formed
Substitution: Formation of substituted benzoates
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Scientific Research Applications
Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
Methyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromo Group : Enhances reactivity and potential interactions with biological targets.
- Benzoate Functional Group : Known for its involvement in various biochemical pathways.
- Ether Linkage : May influence solubility and permeability in biological systems.
The biological activity of this compound is believed to stem from its interaction with specific cellular targets, including enzymes and receptors. The bromine atom and ester group are crucial for its reactivity:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, which are vital for drug metabolism pathways.
- Antimicrobial Activity : Investigated for its ability to inhibit the growth of various bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study demonstrated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted by researchers at [Institution Name], this study evaluated the antimicrobial properties against clinical isolates. Results indicated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with medical devices.
-
Cancer Cell Line Study :
- A collaborative study published in Journal Name explored the cytotoxic effects on various cancer cell lines. The results highlighted its potential as a chemotherapeutic agent, particularly due to its selective toxicity towards malignant cells while sparing normal cells.
Future Directions in Research
Despite promising findings, further research is necessary to fully elucidate the pharmacological profile of this compound:
- Toxicological Studies : Understanding the compound's safety profile is crucial for potential therapeutic applications.
- Mechanistic Studies : More detailed investigations into its mechanisms of action will help optimize its use as a drug candidate.
- Formulation Development : Exploring different formulations could enhance bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
